molecular formula C6H6Br2ClN B2735490 2-Bromo-5-(bromomethyl)pyridine hydrochloride CAS No. 1353945-06-8

2-Bromo-5-(bromomethyl)pyridine hydrochloride

Cat. No.: B2735490
CAS No.: 1353945-06-8
M. Wt: 287.38
InChI Key: VYZLFZHEKGTOFU-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)pyridine hydrochloride: is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of two bromine atoms attached to the pyridine ring, one at the 2-position and the other as a bromomethyl group at the 5-position. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(bromomethyl)pyridine hydrochloride typically involves the bromination of 5-(bromomethyl)pyridine. One common method is the reaction of 5-(bromomethyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-5-(bromomethyl)pyridine hydrochloride can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of 5-methylpyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce pyridine N-oxides or other oxidized forms.
  • Reduction reactions result in the formation of methylated pyridine compounds.

Scientific Research Applications

Chemistry: 2-Bromo-5-(bromomethyl)pyridine hydrochloride is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and ligands for coordination chemistry.

Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be incorporated into peptides or nucleotides to investigate their binding properties and biological activities.

Medicine: The compound has potential applications in drug discovery and development. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs) with therapeutic properties.

Industry: In the agrochemical industry, this compound is used to produce herbicides, insecticides, and fungicides. Its reactivity and versatility make it a valuable intermediate in the synthesis of various agrochemical products.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)pyridine hydrochloride depends on its specific application. In general, the compound can interact with biological targets through covalent bonding or non-covalent interactions. The bromine atoms can participate in halogen bonding, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    2-Bromo-5-methylpyridine: This compound lacks the bromomethyl group but shares the bromine substitution on the pyridine ring.

    2-Bromo-6-methylpyridine: Similar to 2-Bromo-5-methylpyridine but with the methyl group at the 6-position.

    2,5-Dibromopyridine: Contains two bromine atoms at the 2- and 5-positions but lacks the methyl group.

Uniqueness: 2-Bromo-5-(bromomethyl)pyridine hydrochloride is unique due to the presence of both a bromomethyl group and a bromine atom on the pyridine ring. This dual substitution pattern provides distinct reactivity and allows for the synthesis of a wide range of derivatives. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

2-bromo-5-(bromomethyl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZLFZHEKGTOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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